- Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphineTetrahedron Letters, 1991, 32(4), 513-14,
Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)

97585-04-1 structure
Nome del prodotto:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
Numero CAS:97585-04-1
MF:C12H14O2
MW:190.238363742828
CID:1988816
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)
- Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)
- Ethyl (Z)-3-(4-methylphenyl)-2-propenoate
- Ethyl cis-4-methylcinnamate
-
- Inchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-
- Chiave InChI: IMKVSWPEZCELRM-HJWRWDBZSA-N
- Sorrisi: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitorsPhytochemistry (Elsevier), 2013, 96, 132-147,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Riferimento
- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazineJournal of Organic Chemistry, 2020, 85(10), 6535-6550,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C
Riferimento
- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of AlkynesOrganic Letters, 2019, 21(5), 1412-1416,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Riferimento
- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/EstersJournal of Organic Chemistry, 2022, 87(12), 7905-7918,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Riferimento
- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyranOrganic Letters, 2018, 20(17), 5163-5166,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C
Riferimento
- Systematic Study on the Catalytic Arsa-Wittig ReactionChemistry - A European Journal, 2020, 26(59), 13400-13407,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C
Riferimento
- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocolTetrahedron Letters, 2016, 57(33), 3773-3775,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Riferimento
- The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonistBioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C
Riferimento
- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl DiazoacetateJournal of Organic Chemistry, 2003, 68(9), 3714-3717,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ; 24 h, rt
Riferimento
- Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z IsomerizationSynOpen, 2019, 3(4), 103-107,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C
Riferimento
- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated EstersChemCatChem, 2014, 6(3), 749-752,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Riferimento
- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched TetrahydropyridazinesOrganic Letters, 2023, 25(29), 5470-5475,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Riferimento
- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivativesTetrahedron, 2020, 76(15),,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; 20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
Riferimento
- Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them, Japan, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
Riferimento
- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted estersChemistry Letters, 2009, 38(8), 832-833,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists., United States, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C
Riferimento
- Silica gel-mediated organic reactions under organic solvent-free conditionsMolecules, 2012, 17, 11469-11483,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Riferimento
- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig ReactionJournal of Organic Chemistry, 2020, 85(22), 14684-14696,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Hydrogen
Riferimento
- Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constantsJournal of Molecular Structure, 1988, 174, 251-4,
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 4-Methylbenzaldehyde
- Ethyl bromoacetate
- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester
- Ethyl-di-(2-isopropylphenyl)phosphonoacetate
- Ethyl Bis(2,2,2-trifluoroethoxy)phosphinylacetate
- Triethyl phosphonoacetate
- ethyl 2-chloroacetate
- 4-Methylbenzyl alcohol
- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
- p-tolyl-propynoic acid ethyl ester
- Ethyl 3-(p-tolyl)propanoate
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Letteratura correlata
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-) Prodotti correlati
- 2229248-37-5(2-(azetidin-2-yl)-5-fluoro-N,N-dimethylaniline)
- 1355237-15-8(1-[6-(4-Methyl-piperazin-1-yl)-pyridin-3-yl]-ethanol)
- 1393531-69-5(4-Amino-6-fluoropyridine-2-carboxylic acid)
- 2248391-68-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate)
- 2757958-57-7(1-(difluoromethyl)-4-acetamido-1H-pyrazole-3-carboxylic acid)
- 866556-99-2((S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate)
- 368838-79-3(8-(benzylamino)-1-(4-chlorophenyl)methyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 3437-95-4(2-Iodothiophene)
- 2137578-37-9(1-(bromomethyl)-4-methyl-1-(pentan-2-yloxy)cyclohexane)
- 2229211-59-8(methyl 2-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-hydroxyacetate)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
